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molecular formula C13H12FNO B8503908 2-Fluoro-4-phenoxy-benzylamine

2-Fluoro-4-phenoxy-benzylamine

Cat. No. B8503908
M. Wt: 217.24 g/mol
InChI Key: YNEQXTYAPGVRPJ-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Dissolve (2-fluoro-4-phenoxy-benzyl)-carbamic acid tert-butyl ester (2.44 g, 7.72 mmol) in DCM (200 mL). Add trifluoroacetic acid (50 mL) then stir at ambient temperature for 16 h. Evaporate the solvent, dissolve the residue in DCM and wash with 1N aqueous NaOH. Dry over Na2SO4 and concentrate in vacuo. Purify by SCX chromatography to obtain the title compound (557 mg, 33%). MS (ES+) m/z: 201 M+H−NH3)+.
Name
(2-fluoro-4-phenoxy-benzyl)-carbamic acid tert-butyl ester
Quantity
2.44 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
33%

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:11][C:10]=1[F:22])(C)(C)C.FC(F)(F)C(O)=O>C(Cl)Cl>[F:22][C:10]1[CH:11]=[C:12]([O:15][C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=2)[CH:13]=[CH:14][C:9]=1[CH2:8][NH2:7]

Inputs

Step One
Name
(2-fluoro-4-phenoxy-benzyl)-carbamic acid tert-butyl ester
Quantity
2.44 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC1=C(C=C(C=C1)OC1=CC=CC=C1)F)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporate the solvent
DISSOLUTION
Type
DISSOLUTION
Details
dissolve the residue in DCM
WASH
Type
WASH
Details
wash with 1N aqueous NaOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
Purify by SCX chromatography

Outcomes

Product
Name
Type
product
Smiles
FC1=C(CN)C=CC(=C1)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 557 mg
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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